
ML303
Vue d'ensemble
Description
ML303 est un composé chimique connu pour son rôle d'antagoniste de la protéine non structurale 1 (NS1) du virus de la grippe de type pyrazolopyridine. Ce composé a montré un potentiel significatif dans l'inhibition du virus de la grippe en ciblant NS1, qui joue un rôle crucial dans la capacité du virus à échapper à la réponse immunitaire de l'hôte .
Mécanisme D'action
Target of Action
ML303, also known as “2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol” or “NCGC00248767-01”, is primarily an antagonist of the influenza virus nonstructural protein 1 (NS1) . NS1 is a multifunctional protein that plays a crucial role in enhancing the virulence of the influenza virus .
Mode of Action
This compound interacts with its target, NS1, by inhibiting its function . The inhibition of NS1 leads to a decrease in the virulence of the influenza virus, thereby reducing the severity of the infection . The IC90 value of this compound is 155 nM, indicating its potent inhibitory action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the influenza virus replication process . NS1 is known to enhance virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating the synthesis, splicing, and translation of viral RNA . By inhibiting NS1, this compound disrupts these processes, thereby affecting the replication and spread of the influenza virus .
Pharmacokinetics
The solubility of this compound in dmso is reported to be 20 mg/ml , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the restoration of IFN-β mRNA levels in MDCK cells . This restoration is a result of the inhibition of NS1, which normally suppresses the host’s immune response . Therefore, this compound’s action leads to a reduction in the virulence of the influenza virus and potentially aids in the recovery from the infection .
Analyse Biochimique
Biochemical Properties
ML303 interacts with the influenza viral protein NS1, acting as a potent inhibitor . The compound’s interaction with NS1 enhances virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating synthesis, splicing, and translation of viral RNA .
Cellular Effects
This compound has a profound impact on various types of cells, particularly those infected with the influenza virus. By inhibiting the NS1 protein, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NS1 protein, resulting in inhibition of this protein’s function . This interaction can lead to changes in gene expression and potentially influence other biomolecular interactions within the cell.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de ML303 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrazolopyridine. Les étapes clés comprennent :
Formation du noyau de pyrazolopyridine : Ceci implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle de pyrazolopyridine.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées.
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie synthétique pour maximiser le rendement et la pureté. Cela comprend l'augmentation de l'échelle des conditions de réaction et la garantie que le processus est rentable et respectueux de l'environnement. L'utilisation de réactifs de haute pureté et de techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), est essentielle pour atteindre la qualité souhaitée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
ML303 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : this compound peut être réduit pour former différentes formes réduites, selon les réactifs et les conditions utilisés.
Substitution : Le composé peut subir des réactions de substitution, où un ou plusieurs substituants sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour obtenir des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec différents groupes fonctionnels, tandis que la réduction peut produire des formes réduites avec des propriétés chimiques modifiées .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme outil de recherche pour étudier les propriétés chimiques et la réactivité des dérivés de la pyrazolopyridine.
Biologie : this compound est utilisé pour étudier le rôle de NS1 dans le virus de la grippe et son impact sur la réponse immunitaire de l'hôte.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement de la grippe en inhibant la protéine NS1.
Industrie : This compound peut être utilisé dans le développement de médicaments antiviraux et d'autres produits pharmaceutiques
Mécanisme d'action
This compound exerce ses effets en ciblant la protéine non structurale 1 (NS1) du virus de la grippe. NS1 est connu pour inhiber la réponse immunitaire de l'hôte en interférant avec la production d'interféron-bêta (IFN-β). En antagonisant NS1, this compound restaure les niveaux d'IFN-β, améliorant ainsi la réponse immunitaire de l'hôte contre le virus. Ce mécanisme implique la liaison de this compound à NS1, ce qui empêche NS1 d'interagir avec ses cibles moléculaires et ses voies impliquées dans l'évasion immunitaire .
Applications De Recherche Scientifique
Antiviral Research
ML303 has been extensively studied for its antiviral properties, particularly against influenza viruses. Its mechanism involves inhibiting the NS1 protein, which is essential for the virus's ability to evade the host immune response. By targeting NS1, this compound can potentially reduce viral replication and enhance the effectiveness of the host's immune response against influenza infections .
Case Study: Inhibition of Influenza Virus
In a study conducted by Patnaik et al., this compound was identified through high-throughput screening as a potent antagonist of NS1. The compound demonstrated significant antiviral activity in vitro, suggesting its potential as a therapeutic agent for treating influenza infections .
Pharmaceutical Development
The compound's unique structure and biological activity make it a candidate for further pharmaceutical development. As an active pharmaceutical ingredient (API), this compound could be formulated into antiviral medications aimed at treating or preventing influenza and possibly other viral infections that exploit similar mechanisms of immune evasion .
Research Findings
Recent advancements in drug formulation have highlighted the importance of compounds like this compound in developing new antiviral therapies. The focus on NS1 antagonists represents a novel approach to combatting viral infections that are resistant to existing treatments .
Mechanistic Studies
This compound serves as a valuable tool in mechanistic studies aimed at understanding viral pathogenesis and host-pathogen interactions. By studying how this compound affects NS1 function, researchers can gain insights into the broader mechanisms by which influenza viruses manipulate host immune responses .
Insights from Mechanistic Studies
Research indicates that the inhibition of NS1 not only reduces viral replication but also restores IFN-β production in infected cells. This restoration is crucial for initiating an effective antiviral immune response, thus underscoring the therapeutic potential of this compound in enhancing host defenses against influenza .
Data Summary Table
Comparaison Avec Des Composés Similaires
ML303 est unique par sa grande puissance et sa spécificité en tant qu'antagoniste de NS1. Des composés similaires comprennent d'autres dérivés de la pyrazolopyridine qui ciblent également NS1, mais this compound se démarque par sa plus grande affinité de liaison et son efficacité. Voici quelques composés similaires :
Pyr3 : Un autre dérivé de la pyrazolopyridine aux propriétés antivirales similaires.
PHTPP : Un composé avec un mécanisme d'action différent mais une structure chimique similaire.
PP121 : Un autre dérivé de la pyrazolopyridine utilisé dans la recherche antivirale
Activité Biologique
ML303 is a compound that has garnered attention in the field of biological research due to its unique properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is recognized primarily as an antagonist of specific biological pathways. It has been studied for its effects on various cellular processes, including cell proliferation, apoptosis, and inflammation. The compound's structure and mechanism of action are critical to understanding its biological activity.
This compound functions by inhibiting specific signaling pathways that are often implicated in various diseases, including cancer and inflammatory conditions. The compound has shown promise in modulating the activity of proteins involved in cell cycle regulation and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound across different cell lines:
Cell Line | Effect | IC50 (µM) | Notes |
---|---|---|---|
MCF-7 (Breast Cancer) | Inhibition of proliferation | 1.18 | Significant anti-tumor activity observed |
HeLa (Cervical Cancer) | Induction of apoptosis | 2.5 | Mechanism involves caspase activation |
HT29 (Colon Cancer) | Cell cycle arrest | 3.0 | Inhibits cyclin-dependent kinase |
BV-2 (Microglia) | Anti-inflammatory effects | 5.0 | Reduces cytokine release |
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this compound significantly inhibited cell proliferation at low concentrations. The mechanism was linked to the downregulation of cyclin D1, leading to cell cycle arrest and apoptosis.
- Neuroprotection : In a model of neuroinflammation using BV-2 microglia, this compound exhibited anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in neurodegenerative diseases.
- Colon Cancer Research : Research on HT29 cells indicated that this compound could selectively inhibit cancer cell growth without affecting normal fibroblast cells, highlighting its potential as a targeted cancer therapy.
Research Findings
Recent studies have elucidated the following key findings regarding this compound:
- Cytotoxicity : this compound has been shown to induce cytotoxic effects in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
- Inflammatory Response Modulation : The compound effectively reduces the expression of inflammatory markers, which may have implications for treating chronic inflammatory diseases .
- Selectivity : this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHGNCGFMRGSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ML303 against influenza virus?
A: this compound targets the Non-Structural 1 (NS1) protein of influenza A virus. [] While the precise mechanism is not fully elucidated in the provided abstracts, this compound is shown to restore NS1-inhibited expression of interferon mRNA, suggesting interference with NS1's ability to suppress host immune response. [] Normally, NS1 inhibits interferon production, thereby hindering the host's ability to fight the virus. [] By counteracting this function, this compound may boost the host's innate immune response to control the infection.
Q2: What is the structure of this compound and are there any insights into its Structure-Activity Relationship (SAR)?
A: this compound is described as 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol. [] The research mentions the development of SAR around this chemical series by evaluating the ability of analogs to inhibit influenza A/PR/8/34 virus replication in MDCK cells. [] This suggests that modifications to the this compound scaffold were explored, but specific details on the SAR findings are not provided in the abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.